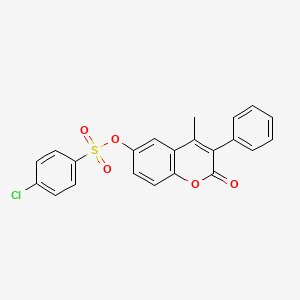

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: . Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties

Mechanism of Action

are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Coumarins have been intensively screened for different biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate typically involves the following steps:

Formation of the Coumarin Core: : The starting material is often a phenol derivative, which undergoes Pechmann condensation with ethyl acetoacetate in the presence of an acid catalyst to form the coumarin core.

Introduction of the Methyl Group: : The methyl group at the 4-position is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and an aluminum chloride catalyst.

Oxidation: : The 2-oxo group is introduced by oxidizing the corresponding alcohol using an oxidizing agent like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

Phenyl Group Addition: : The phenyl group at the 3-position is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, using phenylboronic acid.

Sulfonation: : The final step involves sulfonation of the phenyl group at the 4-position using chlorosulfonic acid (ClSO₃H) to introduce the 4-chlorobenzenesulfonate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using agents like CrO₃ or PCC to introduce or modify functional groups.

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the coumarin ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: : CrO₃, PCC, and other oxidizing agents.

Reduction: : LiAlH₄, NaBH₄, and other reducing agents.

Substitution: : Various electrophiles and nucleophiles, depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of carboxylic acids, aldehydes, or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of various substituted coumarins or derivatives.

Scientific Research Applications

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: has several applications in scientific research:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its antimicrobial and antioxidant properties, which could be useful in developing new drugs or treatments.

Industry: : Utilized in the production of dyes, fragrances, and other chemical products.

Comparison with Similar Compounds

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: is unique due to its specific structural features, such as the presence of the 4-chlorobenzenesulfonate group. Similar compounds include:

Coumarin: : The basic structure without additional substituents.

4-methylcoumarin: : Similar but lacks the phenyl and sulfonate groups.

4-chlorobenzenesulfonic acid: : Similar but lacks the coumarin core.

These compounds differ in their biological activities and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO5S/c1-14-19-13-17(28-29(25,26)18-10-7-16(23)8-11-18)9-12-20(19)27-22(24)21(14)15-5-3-2-4-6-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFKBBGTUUVRQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.